![molecular formula C7H18N6 B8047561 Hexamethylguanidinium azide](/img/structure/B8047561.png)
Hexamethylguanidinium azide
Overview
Description
Hexamethylguanidinium azide is a useful research compound. Its molecular formula is C7H18N6 and its molecular weight is 186.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hexamethylguanidinium azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexamethylguanidinium azide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mutagenic and Antimutagenic Properties : Studies on Astragalus species using hexane extracts, including hexamethylguanidinium azide, have shown potential mutagenic and antimutagenic effects. These properties could be valuable in developing new phytotherapeutic or preservative ingredients (Gulluce et al., 2010).
Chemical Synthesis and Safety : Tetramethylguanidinium azide, closely related to hexamethylguanidinium azide, has been used in the synthesis of various compounds, including glycosyl azides and steroidal azides. Its use in non-halogenated solvents has been highlighted to avoid potential explosion hazards, indicating its significance in safer chemical synthesis processes (Li et al., 1994).
Crystal Structure Analysis : The crystal structure of hexamethylguanidinium hexafluorosilicate hexahydrate has been determined, providing insights into the molecular geometry and solid-state effects of hexamethylguanidinium-based compounds. This research aids in understanding the structural properties of such compounds (Zhang et al., 1999).
Battery Technology : Hexamethylguanidinium bis(fluorosulfonyl)imide ([HMG][FSI]) has shown promise as a solid state organic ionic plastic crystal with potential applications in advanced alkali metal batteries. Detailed exploration of its structural and dynamic behavior offers insights into its applicability in energy storage technologies (Biernacka et al., 2022).
properties
IUPAC Name |
bis(dimethylamino)methylidene-dimethylazanium;azide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N3.N3/c1-8(2)7(9(3)4)10(5)6;1-3-2/h1-6H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMGXEIHUHLHPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)N(C)C.[N-]=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexamethylguanidinium azide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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